4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring and aromatic groups. Key structural attributes include:
- Oxadiazole substituent: At position 4, a 1,2,4-oxadiazole ring (C₂HN₂O) is attached, which is further substituted at position 3 with a 4-(benzyloxy)phenyl group. The benzyloxy moiety (C₆H₄-O-CH₂-C₆H₅) introduces steric bulk and π-π interaction capabilities.
- Position 2 substituent: A 4-ethylphenyl group (C₈H₉) enhances lipophilicity compared to simpler phenyl substituents.
The molecular formula is C₃₂H₂₈N₃O₃, with a molecular weight of 502.5 g/mol.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O3/c1-2-22-12-16-25(17-13-22)35-20-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-14-18-26(19-15-24)37-21-23-8-4-3-5-9-23/h3-20H,2,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXXMOONAJOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a phenol derivative.
Construction of the Isoquinolinone Core: The isoquinolinone core can be constructed through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution or electrophilic aromatic substitution reagents like nitric acid (HNO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Recent studies have explored the potential of compounds similar to 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases accompanied by depression. These derivatives have shown promising results in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to mood regulation and cognitive function. For instance, a series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their inhibitory potency against MAO and ChE, revealing significant antidepressant-like effects in animal models .
1.2 Neuroprotective Effects
The neuroprotective properties of oxadiazole derivatives are under investigation due to their ability to modulate neurotransmitter levels. Compounds that incorporate oxadiazole structures have demonstrated efficacy in enhancing cognitive functions and protecting neuronal cells from oxidative stress, making them candidates for Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
2.1 Insights from SAR Studies
Understanding the structure-activity relationship of similar compounds aids in optimizing their pharmacological properties. Research has shown that specific substitutions on the oxadiazole ring significantly influence biological activity. For example, variations in the substituents on the benzene rings have been correlated with changes in MAO inhibitory potency and selectivity, which is crucial for developing targeted therapies .
Material Science Applications
3.1 Photophysical Properties
Compounds containing oxadiazole moieties are also being explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of benzyloxy groups enhances the stability and luminescence efficiency of these materials .
3.2 Sensing Applications
The unique electronic properties of oxadiazole derivatives allow them to be employed as sensors for detecting metal ions or small organic molecules. Their ability to undergo fluorescence changes upon binding with target analytes provides a basis for developing sensitive detection methods .
Case Studies
Mechanism of Action
The mechanism of action of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and isoquinolinone core may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table compares the target compound with the closely related analog 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS 1358338-89-2, ):
| Property | Target Compound | 4-[3-(3,4-Dimethylphenyl)-... (CAS 1358338-89-2) |
|---|---|---|
| Molecular Formula | C₃₂H₂₈N₃O₃ | C₂₅H₁₉N₃O₂ |
| Molecular Weight | 502.5 g/mol | 393.4 g/mol |
| Oxadiazole Substituent | 4-(Benzyloxy)phenyl (C₁₃H₁₁O) | 3,4-Dimethylphenyl (C₈H₉) |
| Position 2 Substituent | 4-Ethylphenyl (C₈H₉) | Phenyl (C₆H₅) |
| Key Functional Groups | Benzyloxy ether, oxadiazole, ethyl | Methyl, oxadiazole |
Structural and Functional Differences
Oxadiazole Substituents :
- The target compound’s 4-(benzyloxy)phenyl group is significantly bulkier and more electron-rich than the 3,4-dimethylphenyl substituent in the analog. This difference may enhance π-π stacking interactions in biological targets but could also reduce solubility.
- The benzyloxy group introduces an additional ether linkage, which may participate in hydrogen bonding or polar interactions absent in the dimethylphenyl analog.
Position 2 Substituents :
- The 4-ethylphenyl group in the target compound increases lipophilicity (logP) compared to the simple phenyl group in the analog. This modification could improve membrane permeability but may also affect metabolic stability.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (502.5 vs. 393.4 g/mol) reflects its increased aromaticity and substituent complexity, which may influence bioavailability and synthetic accessibility.
Implications for Bioactivity
While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons allow inferences:
- The benzyloxy group may improve binding affinity to targets requiring extended aromatic interactions (e.g., kinase ATP-binding pockets).
- The ethyl group could enhance passive diffusion across lipid bilayers compared to the analog’s phenyl group, though this may trade off with solubility.
Comparison with Other Heterocyclic Systems
describes benzothiazole- and pyrazolone-containing compounds (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one). While these share heterocyclic motifs, their core structures differ fundamentally from the dihydroisoquinolinone-oxadiazole system:
- Benzothiazoles are smaller, sulfur-containing heterocycles with distinct electronic properties.
- Pyrazolones feature a five-membered ring with two adjacent nitrogen atoms, often associated with anti-inflammatory activity.
These differences highlight the uniqueness of the target compound’s architecture, which combines a lactam core with an oxadiazole ring for dual hydrogen-bonding and aromatic interaction capabilities.
Biological Activity
The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a significant number of aromatic rings and functional groups conducive to various biological interactions. The presence of the oxadiazole moiety is particularly noteworthy as it has been linked to a range of biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : Compounds containing the oxadiazole ring often exhibit inhibitory effects on various enzymes. For instance, related oxadiazole derivatives have been shown to selectively inhibit monoamine oxidase B (MAO B), which plays a crucial role in the metabolism of neurotransmitters. The IC50 values for some derivatives were reported as low as 1.4 nM, indicating potent activity against this enzyme .
- Anticancer Properties : The 1,3,4-oxadiazole scaffold has shown promise in anticancer applications. Studies have indicated that derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These interactions can lead to reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in Table 1.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of oxadiazole derivatives, several compounds were tested against different cancer cell lines. The results demonstrated that modifications to the oxadiazole structure significantly enhanced cytotoxicity against breast and lung cancer cells. The most effective compounds were those that combined oxadiazole with other pharmacophores targeting specific cancer-related enzymes .
Case Study 2: MAO B Inhibition
Another research project focused on synthesizing various benzyloxy-substituted oxadiazoles to evaluate their MAO B inhibitory potential. Among these, one derivative showed an IC50 value of 1.4 nM and a selectivity ratio exceeding 71,000 for MAO B over MAO A. This indicates not only efficacy but also a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the multi-step synthesis of this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves coupling the oxadiazole precursor with the dihydroisoquinolinone core. Key steps include:
- Precursor activation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
- Temperature control : Maintain 0–5°C during oxadiazole ring formation to prevent side reactions (e.g., decomposition of nitro intermediates) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization in ethanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to verify substituent positions (e.g., benzyloxy group at C4 and ethylphenyl at C2) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to confirm molecular weight (expected [M+H]: ~521.2 Da) .
- FT-IR : Validate oxadiazole C=N stretches (~1600 cm) and isoquinolinone carbonyl (~1680 cm) .
Q. What preliminary assays are recommended to evaluate its biological activity, and how should controls be designed?
- Methodological Answer :
- Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC determination) with donepezil as a positive control .
- Cytotoxicity : Use MTT assays on HEK-293 cells (non-cancerous) to establish selectivity indices .
- Dose-response curves : Include triplicate replicates and vehicle controls (DMSO ≤0.1%) to minimize solvent interference .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets like AChE or kinases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., AChE PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86, hydrogen bonding with Tyr337) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM-PBSA) .
- Pharmacophore mapping : Align with known inhibitors to prioritize substituent modifications (e.g., benzyloxy group’s role in membrane penetration) .
Q. How should researchers resolve discrepancies between in vitro activity and in silico predictions?
- Methodological Answer :
- Metabolic stability : Test liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the ethylphenyl group) .
- Solubility adjustments : Measure logP (e.g., shake-flask method) and modify substituents (e.g., replace ethyl with polar groups) to enhance bioavailability .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Q. What strategies are effective for establishing structure-activity relationships (SAR) across derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing benzyloxy with methoxy or halogenated groups) and compare IC values .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to guide design .
- Crystallography : Co-crystallize with AChE to identify critical binding motifs (e.g., oxadiazole’s role in π-π interactions) .
Q. How can researchers mitigate synthetic challenges in scaling up this compound for preclinical studies?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., nitration) to improve safety and yield .
- DoE optimization : Use Design of Experiments (DoE) to refine parameters (e.g., solvent ratios, catalyst loading) and reduce batch variability .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
